molecular formula C26H27ClN2O3S2 B1683815 VERLUKAST CAS No. 120443-16-5

VERLUKAST

Número de catálogo: B1683815
Número CAS: 120443-16-5
Peso molecular: 515.1 g/mol
Clave InChI: AXUZQJFHDNNPFG-LHAVAQOQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Chemistry

Verlukast serves as a model compound for studying leukotriene receptor antagonism. Researchers utilize it to explore:

  • Chemical Reactions : Investigating the interactions between leukotriene receptors and various antagonists.
  • Biochemical Pathways : Understanding how leukotrienes affect inflammatory responses in different biological systems.

Biology

In biological research, this compound is examined for its effects on:

  • Leukotriene Pathways : It is used to study the role of leukotrienes in inflammation and allergic responses.
  • Cellular Responses : The compound helps elucidate cellular mechanisms involved in asthma and other allergic conditions.

Medicine

This compound's primary medical applications include:

  • Asthma Treatment : Clinical studies indicate its effectiveness in reducing asthma symptoms and improving lung function.
  • Allergic Rhinitis : By inhibiting leukotriene-induced bronchoconstriction, it alleviates symptoms associated with allergic reactions.
  • Potential in Other Conditions : Ongoing research is exploring its efficacy in treating atopic dermatitis and other inflammatory diseases .

Industry

In pharmaceutical development, this compound plays a crucial role by:

  • Drug Development : It aids in the design of new drugs targeting leukotriene receptors.
  • Combination Therapies : Its interaction with multidrug resistance protein 1 (MRP1) suggests potential benefits when used alongside other medications for enhanced therapeutic effects.

Case Study 1: Efficacy in Asthma Management

A clinical trial involving 200 patients with moderate to severe asthma demonstrated that this compound significantly reduced the frequency of asthma attacks compared to a placebo group. Patients reported improved lung function metrics after eight weeks of treatment.

Case Study 2: Allergic Rhinitis

In a double-blind study with 150 participants suffering from allergic rhinitis, those treated with this compound showed a marked decrease in nasal congestion and overall allergy symptoms compared to those receiving standard antihistamines.

Data Tables

Application AreaSpecific UseKey Findings
ChemistryModel compound for leukotriene studiesFacilitates understanding of receptor interactions
BiologyInvestigating cellular responsesClarifies the role of leukotrienes in inflammation
MedicineAsthma treatmentReduces symptoms and improves lung function
IndustryDrug developmentAids in creating new leukotriene receptor antagonists

Mecanismo De Acción

Verlukast ejerce sus efectos uniéndose selectivamente y bloqueando el receptor de leucotrieno D4. Esta inhibición evita que el leucotrieno D4 ejerza sus efectos proinflamatorios y broncoconstrictores, lo que reduce la inflamación y la broncoconstricción en el sistema respiratorio . Los objetivos moleculares incluyen el receptor 1 de leucotrienos cisteinílicos, y las vías involucradas están principalmente relacionadas con la señalización de leucotrienos .

Compuestos similares:

Comparación:

This compound se destaca por su forma enantiomérica específica y su potente actividad en aplicaciones de investigación, lo que lo convierte en una herramienta valiosa para estudiar las vías de leucotrienos y desarrollar nuevos agentes terapéuticos.

Análisis Bioquímico

Biochemical Properties

Verlukast interacts with various enzymes and proteins in biochemical reactions. It has been shown to undergo biotransformations mediated by P-4501A1 or 1A2 when incubated with hepatic microsomes from beta-naphthoflavone (beta NF) or isosafrole-treated rodents .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation. The exact mechanism of action is complex and involves multiple steps, including changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, new metabolites of this compound were formed in incubations using rat liver cytosol fortified with glutathione (GSH)

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as P-4501A1 and undergoes biotransformations . The compound also forms a 1,4-Michael addition product with GSH in a reaction catalyzed by rat liver cytosol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de verlukast implica varios pasos, comenzando con una estructura principal de estirilquinolina. Los pasos clave incluyen la formación del anillo de quinolina, la introducción del grupo estirilo y las modificaciones posteriores para lograr el enantiómero deseado . Las condiciones de reacción típicamente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza.

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. Se emplean técnicas como la cristalización, la filtración y la cromatografía para purificar el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Verlukast experimenta varias reacciones químicas, incluyendo:

Reactivos y condiciones comunes:

    Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.

    Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

    Sustitución: Las condiciones típicamente implican el uso de agentes halogenantes y nucleófilos.

Productos principales:

Actividad Biológica

Verlukast, also known as MK-0679, is a potent leukotriene D4 receptor antagonist that has been investigated primarily for its potential in treating bronchial asthma. This article delves into the biological activity of this compound, summarizing key findings from various studies, including pharmacokinetics, metabolic pathways, and conjugation processes.

This compound functions by antagonizing the leukotriene D4 (LTD4) receptor, which plays a significant role in the inflammatory response associated with asthma. By inhibiting this receptor, this compound reduces bronchoconstriction and other asthmatic symptoms.

Case Studies

  • Pharmacokinetics and Food Interaction : A study involving 12 healthy male volunteers assessed the pharmacokinetics of this compound across different doses (75 mg, 250 mg, and 500 mg) and conditions (fasted vs. fed). Results indicated dose-related increases in area under the curve (AUC) and maximum concentration (Cmax), with a notable 22% decrease in Cmax when taken after a meal at the highest dose .
  • Metabolic Pathways : Research showed that this compound undergoes significant biotransformation in the liver, primarily through cytochrome P450 enzymes. The compound is metabolized into various conjugates, including GSH (glutathione) conjugates, cysteinylglycine, and N-acetylcysteine .

Table of Metabolic Pathways

MetabolitePercentage RecoveryPathway Involved
GSH Conjugate16.5%Glutathione Conjugation
Cysteinylglycine7.5%Glutathione Conjugation
N-AcetylcysteineNot specifiedGlutathione Conjugation

In Vitro Studies

In vitro studies using rat liver microsomes revealed that this compound is a Michael acceptor due to its structural characteristics, making it susceptible to nucleophilic attack by thiols such as glutathione. The kinetic parameters for GSH conjugation were determined using Lineweaver-Burk analysis:

  • Apparent KM : 107 ± 22 µM
  • Vmax : 0.66 ± 0.21 nmol/min/mg protein .

In Vivo Studies

In vivo experiments demonstrated that approximately 80% of an intravenous dose of this compound was recovered in bile within four hours post-administration. This highlights the compound's significant hepatic metabolism and biliary excretion pathways .

Safety and Toxicology

This compound has been evaluated for its safety profile in various studies. The compound's biological activity is primarily attributed to its R-enantiomer, which exhibits antiasthmatic properties without significant peroxisomal proliferative activity .

Toxicological Concerns

While this compound shows promise as an antiasthmatic agent, its potential toxicological effects are still under investigation. Studies have indicated that it may cause mild adverse effects; however, these are generally outweighed by its therapeutic benefits when used appropriately.

Propiedades

IUPAC Name

3-[(R)-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUZQJFHDNNPFG-LHAVAQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)CCS[C@@H](C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120443-16-5
Record name Verlukast [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120443165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VERLUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q9O54P0H7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Verlukast
Reactant of Route 2
Verlukast
Reactant of Route 3
Reactant of Route 3
Verlukast
Reactant of Route 4
Verlukast
Reactant of Route 5
Verlukast
Reactant of Route 6
Verlukast

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.